4-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Immunomodulation Anti-inflammatory Sulfonamide Derivatives

Researchers often face inconsistent activity from sulfonamide positional isomers. This specific 4-chloro derivative eliminates that variability. Supported by 2018 PLOS ONE data, it suppresses pro-inflammatory cytokines without cytotoxicity, making it a superior starting point over the parent sulfamethazine scaffold for medicinal chemistry. - Validated SAR probe for immunomodulatory and agrochemical programs. - Distinct pharmacophore for selective protein profiling (e.g., carbonic anhydrases). - Reliable custom synthesis with batch-to-batch consistency ensures procurement confidence.

Molecular Formula C19H17ClN4O3S
Molecular Weight 416.9 g/mol
Cat. No. B5856495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Molecular FormulaC19H17ClN4O3S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)17-9-7-16(8-10-17)23-19(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
InChIKeyYBTMFJXOSYKARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide – Product Overview


4-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a synthetic small molecule (C19H17ClN4O3S, MW 416.88) classified as an acylsulfamoylbenzamide derivative. It features a 4-chlorobenzamide core linked via a sulfonamide bridge to a 2,6-dimethylpyrimidine ring, structurally related to the sulfamethazine class of sulfonamide antibacterials [1]. This compound is an intermediate in the development of herbicidal safeners and immunomodulatory agents, and is of interest in early-stage drug discovery for inflammatory diseases and agrochemical protection strategies [2].

Immunomodulation pathway studies (sulfonamide-based)
Herbicide safener SAR and agrochemical intermediate research
Sulfonamide-protein interaction probe (unique 4-chloro pharmacophore)

4-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide: Isomeric Specificity


Casual substitution of this specific compound with closely related isomers (e.g., 2-chloro or 3-chloro analogs) is not scientifically valid, as the precise position of the chlorine atom on the benzamide ring governs biological activity and synthetic utility. In the sulfamethazine derivative series published by Siddiqui et al., the immunomodulatory and anti-inflammatory profiles varied significantly between positional isomers, with only select substitutions yielding potent, non-cytotoxic activity [1]. Similarly, in acylsulfamoylbenzamide herbicidal safeners, the 4-chloro substitution directly influences the compound's ability to conjugate with reactive functional groups, a property lost upon simple positional rearrangement [2]. This evidence underscores that the substitution pattern is a critical determinant of target engagement and functional outcome, not a minor structural variation.

4-Chloro isomer
2-Chloro / 3-Chloro isomers
Positional shift may alter immunomodulatory activity profile; reported structure-activity relationships show strong dependence on chlorine position.
Synthetic accessibility and conjugate reactivity may decline; 4-substitution offers favorable steric and electronic profile for acylsulfamoylbenzamide formation.

4-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide: Evidence vs. Analogs


TNF-α Suppression in Human Whole Blood

In a head-to-head immunomodulatory screen, the 4-chlorobenzamide derivative of sulfamethazine demonstrated a statistically significant reduction in TNF-α production in human whole blood compared to the parent compound sulfamethazine (SMZ). This substitution converted an antibacterial scaffold into a potent anti-inflammatory agent [1].

TNF-α Suppression
Head-to-head
TNF-α reduction vs SMZ (p < 0.05)
Supports immunomodulation assay fit
LPS-stimulated human whole blood; ELISA
Immunomodulation Anti-inflammatory Sulfonamide Derivatives

Cytotoxicity in 3T3 Fibroblasts

The compound was found to be non-cytotoxic against 3T3 mouse fibroblast cell lines, a critical safety feature distinguishing it from several structurally similar acylsulfamoylbenzamides that exhibit herbicidal or cytotoxic activity at comparable concentrations [1]. This is a cross-study comparable finding, as many agrochemical safeners in the same chemical class show measurable cytotoxicity at their effective concentrations, which would limit their repurposing potential [2].

3T3 Cytotoxicity
Cross-study
Non-cytotoxic at tested concentrations
Selectivity context vs agrochemical comparators
3T3 mouse fibroblast viability assay
Cytotoxicity Safety Pharmacology SAR Studies

Synthetic Yield of 4-Chloro Derivative

The patent literature on acylsulfamoylbenzamide synthesis indicates that 4-substituted benzoyl chlorides (including 4-chlorobenzoyl chloride) react with sulfonamide intermediates under standard Schotten-Baumann conditions to give high yields of the desired product, whereas 2-substituted analogs often require harsher conditions or give lower yields due to steric hindrance [1]. This provides a class-level inference that the 4-chloro isomer is synthetically more accessible and cost-efficient for bulk procurement.

Synthetic Yield
Class-level
Expected high yield (>60%) for 4-substituted analogs
Supports cost-efficient procurement
Based on acylsulfamoylbenzamide class behavior
Synthetic Chemistry Process Optimization Sulfonamide Coupling

4-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide: Research & Industrial Applications


Anti-Inflammatory Lead Optimization

Procurement for immunology-focused medicinal chemistry programs seeking to optimize sulfonamide-based TNF-α inhibitors. This compound's demonstrated ability to suppress pro-inflammatory cytokines without cytotoxicity makes it a superior starting point over the parent sulfamethazine scaffold, as evidenced by the 2018 PLOS ONE study [1].

Agrochemical Safener SAR Studies

Utilization as a synthetic intermediate or reference standard in the development of next-generation herbicidal safeners. The acylsulfamoylbenzamide core is a privileged scaffold in crop protection, and this specific 4-chloro derivative represents a key SAR probe for understanding the influence of halogen substitution on safener efficacy and crop selectivity, as described in the foundational patent literature [2].

Sulfonamide-Protein Interaction Probe

Deployment as a functional tool compound to interrogate the binding requirements of sulfonamide-recognizing proteins (e.g., carbonic anhydrases, dihydropteroate synthase). The unique combination of a 4-chlorobenzamide group and a 2,6-dimethylpyrimidine ring creates a distinctive pharmacophore not present in commercially available sulfa drugs like sulfisomidine or sulfamethazine, enabling novel selectivity profiling studies [1].

Application
Selection Property
Validation Focus
Immunomodulatory pathway studies
TNF-α suppression profile
Cytokine release assays
Herbicide safener SAR
Halogen substitution effect
Crop selectivity and conjugation assays
Sulfonamide-protein binding studies
Unique 4-chloro pharmacophore
Selectivity profiling vs sulfa drugs
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